molecular formula C12H13NO B1459282 1H-Indole-5-carboxaldehyde, 1-propyl- CAS No. 1072493-14-1

1H-Indole-5-carboxaldehyde, 1-propyl-

Cat. No. B1459282
M. Wt: 187.24 g/mol
InChI Key: WAQHRKPFFXQKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-5-carboxaldehyde, 1-propyl- is a chemical compound with the molecular formula C12H13NO . It is used as a reactant in the preparation of various derivatives and has applications in different fields .


Synthesis Analysis

The synthesis of 1H-Indole-5-carboxaldehyde, 1-propyl- involves N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .


Molecular Structure Analysis

The molecular structure of 1H-Indole-5-carboxaldehyde, 1-propyl- is represented by the InChI code 1S/C12H13NO/c1-2-6-13-7-5-11-8-10(9-14)3-4-12(11)13/h3-5,7-9H,2,6H2,1H3 .


Chemical Reactions Analysis

1H-Indole-5-carboxaldehyde, 1-propyl- is used as a reactant in the preparation of curcumin derivatives as anti-proliferative & anti-inflammatory agents; and in the synthesis of para-para stilbenophanes by McMurry coupling .


Physical And Chemical Properties Analysis

1H-Indole-5-carboxaldehyde, 1-propyl- is a pale cream to cream to orange powder . It is insoluble in water and has a molecular weight of 187.24 .

Scientific Research Applications

Synthesis and Chemical Reactions

1H-Indole-3-carboxaldehyde and its derivatives, including propyl-substituted variants, are crucial intermediates for creating biologically active compounds and indole alkaloids. These compounds are significant precursors for synthesizing various heterocyclic derivatives due to their carbonyl groups' reactivity in C–C and C–N coupling reactions and reductions. Recent advances in the chemistry of 1H-indole-3-carboxaldehyde highlight its role in synthesizing diverse biologically active compounds through different synthetic procedures and reactions (El-Sawy et al., 2017).

Marine Natural Products

Studies on marine sponges, such as Xetospongia testudinaria, have identified indole compounds including 1H-Indole-3-carboxaldehyde, which serve as key components for biological studies and pharmaceutical applications. These compounds are isolated for the first time from natural sources and provide a foundation for understanding marine biodiversity's chemical ecology (Wen-han, 2007).

Catalysis and Chemical Transformations

Palladium-catalyzed intramolecular annulation of alkynes using N-substituted 2-bromo-1H-indole-3-carboxaldehydes has been developed to synthesize annulated γ-carbolines and heteropolycycles. This methodology affords an efficient route to diverse gamma-carboline derivatives, demonstrating the utility of indole carboxaldehydes in constructing complex heterocyclic frameworks (Zhang & Larock, 2002; Zhang & Larock, 2003).

Antibacterial Applications

Synthesis of biheterocycles containing the indole nucleus has been explored for their potential antibacterial activity. Through condensation reactions involving indole-3-carboxaldehydes, novel compounds have been synthesized and evaluated for their effectiveness against various bacterial strains, showcasing the potential of indole derivatives in medicinal chemistry (Jain et al., 2011).

Solid-state NMR Spectroscopy in Catalysis

Research utilizing propylsulfonic acid-functionalized periodic mesoporous benzenesilicas has highlighted the application of solid-state NMR spectroscopy in understanding catalyst behavior. This study focuses on the acid-catalyzed condensation of indole on benzaldehyde, emphasizing the importance of solid-state NMR in predicting catalytic activity and understanding the interaction of catalysts with reactants (Siegel et al., 2012).

Safety And Hazards

This compound is air sensitive and incompatible with oxidizing agents . It should be stored at a temperature between 28 C . For safety information, refer to the Material Safety Data Sheet (MSDS) .

Future Directions

The future directions of 1H-Indole-5-carboxaldehyde, 1-propyl- research could involve its use in the preparation of potential fructose bisphosphatase inhibitors and as a reactant for the preparation of (indolylamino)thienopyridine-carbonitriles using substitution and Suzuki cross-coupling as potential protein kinase Cθ inhibitors .

properties

IUPAC Name

1-propylindole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-6-13-7-5-11-8-10(9-14)3-4-12(11)13/h3-5,7-9H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQHRKPFFXQKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC2=C1C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-5-carboxaldehyde, 1-propyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-5-carboxaldehyde, 1-propyl-
Reactant of Route 2
Reactant of Route 2
1H-Indole-5-carboxaldehyde, 1-propyl-
Reactant of Route 3
Reactant of Route 3
1H-Indole-5-carboxaldehyde, 1-propyl-
Reactant of Route 4
Reactant of Route 4
1H-Indole-5-carboxaldehyde, 1-propyl-
Reactant of Route 5
Reactant of Route 5
1H-Indole-5-carboxaldehyde, 1-propyl-
Reactant of Route 6
Reactant of Route 6
1H-Indole-5-carboxaldehyde, 1-propyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.